1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one
Overview
Description
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one is a heterocyclic compound with the following structural features:
- Core Structure : It contains a fused thieno[2,3-c]pyrazole ring system.
- Substituents : The compound has methyl groups at positions 1 and 3 on the thieno[2,3-c]pyrazole ring.
- Functional Group : The carbonyl group (C=O) at position 5 is characteristic of an aldehyde .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors to form the thieno[2,3-c]pyrazole ring system, followed by introduction of the aldehyde group. Specific synthetic routes may vary, but common methods include cyclization reactions and subsequent functionalization.
Molecular Structure Analysis
The molecular formula of 1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one is C₈H₈N₂OS . Its molecular weight is approximately 180.23 g/mol . The three-dimensional arrangement of atoms in the molecule determines its overall shape and reactivity.
Chemical Reactions Analysis
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one may participate in various chemical reactions:
- Reduction : The carbonyl group can be reduced to form the
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Pyrazole derivatives, including structures similar to "1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one," have been extensively studied for their diverse synthetic routes and chemical properties. The synthesis of pyrazole heterocycles is a topic of interest due to their presence in biologically active compounds, serving as a template for combinatorial and medicinal chemistry. The condensation and cyclization methods are commonly employed for synthesizing these derivatives, offering a wide range of biological activities such as anticancer, analgesic, and antimicrobial properties (Dar & Shamsuzzaman, 2015).
Biological Activities and Applications
The review articles present a comprehensive insight into the biological activities and applications of pyrazole derivatives. These compounds exhibit a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial effects. For instance, certain compounds have been identified for their efficiency against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. The studies provide structure–activity relationship (SAR) interpretations, highlighting the pharmacophore sites contributing to antifungal activity (Kaddouri et al., 2022).
Therapeutic Applications
The therapeutic applications of pyrazole derivatives are vast, including their role as COX-2 inhibitors, highlighting the importance of these heterocycles in medicinal chemistry. The pyrazoline scaffold, a closely related structure, has been investigated for its anticancer properties. The synthesis of pyrazoline derivatives and their significant biological effect on anticancer activity demonstrate the potential of these compounds in drug development (Ray et al., 2022).
properties
IUPAC Name |
1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-7-4-8(6(2)12)13-9(7)11(3)10-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLANZRAQWTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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